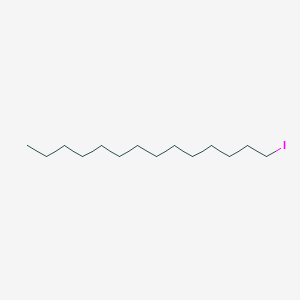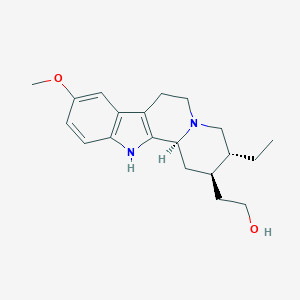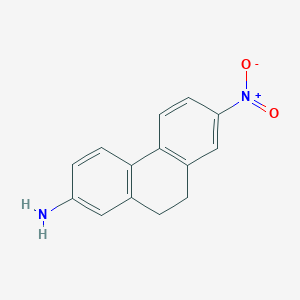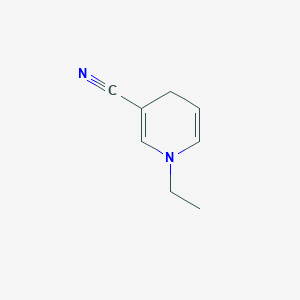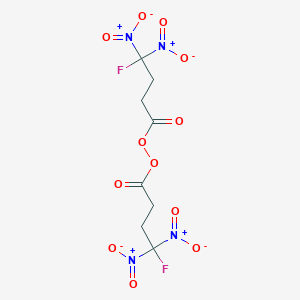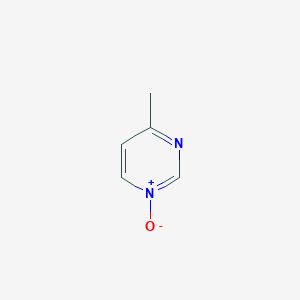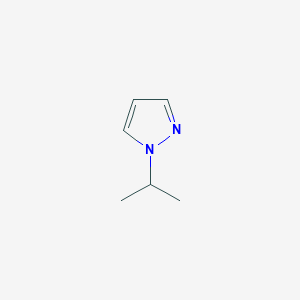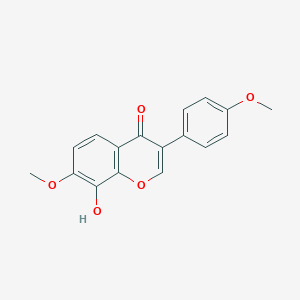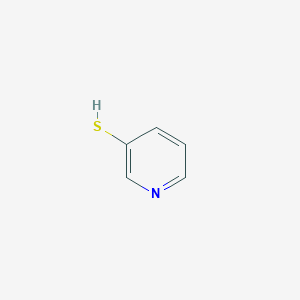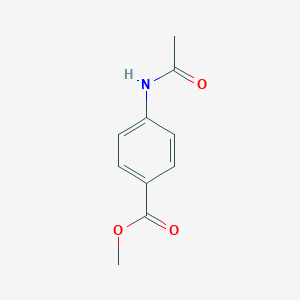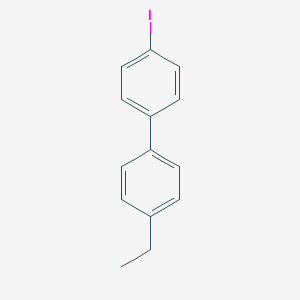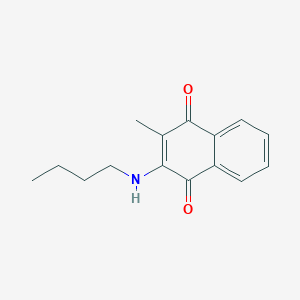![molecular formula C17H11NO B096811 1-Phenylnaphtho[2,3-b]azet-2-one CAS No. 19275-01-5](/img/structure/B96811.png)
1-Phenylnaphtho[2,3-b]azet-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylnaphtho[2,3-b]azet-2-one, also known as PNA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PNA has a unique structure that allows it to interact with biological systems in a specific manner, making it a promising candidate for the development of new drugs.
Mechanism Of Action
The mechanism of action of 1-Phenylnaphtho[2,3-b]azet-2-one is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. 1-Phenylnaphtho[2,3-b]azet-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-Phenylnaphtho[2,3-b]azet-2-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical And Physiological Effects
1-Phenylnaphtho[2,3-b]azet-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1-Phenylnaphtho[2,3-b]azet-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-Phenylnaphtho[2,3-b]azet-2-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
1-Phenylnaphtho[2,3-b]azet-2-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 1-Phenylnaphtho[2,3-b]azet-2-one is also stable and can be stored for long periods of time. However, there are also some limitations to using 1-Phenylnaphtho[2,3-b]azet-2-one in lab experiments. 1-Phenylnaphtho[2,3-b]azet-2-one is insoluble in water, which can make it difficult to use in certain assays. In addition, 1-Phenylnaphtho[2,3-b]azet-2-one has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-Phenylnaphtho[2,3-b]azet-2-one. One area of research is the development of 1-Phenylnaphtho[2,3-b]azet-2-one analogs with improved pharmacological properties. Another area of research is the investigation of 1-Phenylnaphtho[2,3-b]azet-2-one's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-Phenylnaphtho[2,3-b]azet-2-one's potential use as an anti-viral agent is an area of active research. Overall, 1-Phenylnaphtho[2,3-b]azet-2-one has significant potential for the development of new drugs and therapies, and continued research in this area is warranted.
Synthesis Methods
The synthesis of 1-Phenylnaphtho[2,3-b]azet-2-one involves a multi-step process that begins with the reaction of 2-naphthol with benzoyl chloride to form 2-benzoylnaphthalene. This intermediate is then reacted with phenylhydrazine to form 1-Phenylnaphtho[2,3-b]azet-2-one. The yield of 1-Phenylnaphtho[2,3-b]azet-2-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
Scientific Research Applications
1-Phenylnaphtho[2,3-b]azet-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 1-Phenylnaphtho[2,3-b]azet-2-one has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
19275-01-5 |
|---|---|
Product Name |
1-Phenylnaphtho[2,3-b]azet-2-one |
Molecular Formula |
C17H11NO |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
1-phenylnaphtho[2,3-b]azet-2-one |
InChI |
InChI=1S/C17H11NO/c19-17-15-10-12-6-4-5-7-13(12)11-16(15)18(17)14-8-2-1-3-9-14/h1-11H |
InChI Key |
QFRFTVCLDDCPII-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=CC4=CC=CC=C4C=C3C2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC4=CC=CC=C4C=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
